molecular formula C10H8N2O3 B8793509 1-carbamoyl-1H-indole-3-carboxylic acid

1-carbamoyl-1H-indole-3-carboxylic acid

Cat. No.: B8793509
M. Wt: 204.18 g/mol
InChI Key: ZYEVKZDDFDCJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-carbamoyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-carbamoylindole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-10(15)12-5-7(9(13)14)6-3-1-2-4-8(6)12/h1-5H,(H2,11,15)(H,13,14)

InChI Key

ZYEVKZDDFDCJSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Carbamoyl-1H-indole-3-carboxylic acid benzyl ester (1.33 g, 4.52 mmol) was dissolved in a mixture of DMF/THF 1:1 (28 mL), Pd/C (10%, 250 mg) was added and the solution was degassed 3 times replacing air with nitrogen then nitrogen with hydrogen. The reaction mixture was further stirred under hydrogen atmosphere overnight and the catalyst was removed through a pad of Celite and washed with THF. The solvents were concentrated under high vacuum to give a yellow solid which was taken up in Et2O and filtered-off to afford the title compound. 1H-NMR (400 MHz, DMSO): δ (ppm) 12.6 (m, 1H), 8.54 (bs, 1H), 8.28 (d, 1H), 8.05 (d, 1H), 7.85 (m, 2H), 7.34-7.27 (m, 2H).
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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